Lipophilicity (logP) Comparison: 4-Bromobenzoyl vs. 2-Fluorobenzoyl and Unsubstituted Core
The target compound exhibits a computed logP of 2.191 [1], determined via the ZINC database using standardized cheminformatics prediction methods. Although direct experimentally measured logP values for all comparators are not available in public databases, the unsubstituted core 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione (MW ~170.17) is expected to have a substantially lower logP (<0) due to the absence of the lipophilic 4-bromobenzoyl group. The presence of bromine at the para position contributes to increased lipophilicity and polarizability compared to hydrogen, fluorine, or methyl substituents, which is relevant for membrane permeability and protein binding in biological assays [2].
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 2.191 (computed); MW = 353.172 g/mol |
| Comparator Or Baseline | 3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione (unsubstituted core): predicted logP < 0; MW = 170.17 g/mol. 3-(1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione: predicted logP ~1.2–1.6; MW = 292.26 g/mol (estimated from structural analogs). |
| Quantified Difference | ΔlogP ≥ 2 log units vs. unsubstituted core; ΔlogP ~0.6–1.0 vs. 2-fluorobenzoyl analog. |
| Conditions | Computational prediction (ZINC database, standardized protocol). |
Why This Matters
The higher logP of the 4-bromobenzoyl derivative predicts superior membrane permeability and distinct pharmacokinetic partitioning behavior, which directly impacts the choice of compound for cell-based assays requiring intracellular target engagement.
- [1] ZINC Database Entry ZINC000000670722; Molecular Weight: 353.172; logP: 2.191; Formula: C14H13BrN2O4. Available at: https://zinc.docking.org/substances/ZINC000000670722/ (accessed 2026-05-08). View Source
- [2] Santana, A.B. et al. (2012) 'N-Acyl and N-sulfonyloxazolidine-2,4-diones are pseudo-irreversible inhibitors of serine proteases', Bioorganic & Medicinal Chemistry Letters, 22(12), pp. 3993–3997. doi: 10.1016/j.bmcl.2012.04.093. View Source
